1-(Prop-2-yn-1-yl)-1,3-diazinan-2-one
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Overview
Description
1-(Prop-2-yn-1-yl)-1,3-diazinan-2-one is a heterocyclic compound that features a diazinane ring substituted with a prop-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Prop-2-yn-1-yl)-1,3-diazinan-2-one typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate. This reaction proceeds under mild conditions and leads to the formation of the desired diazinane ring . Another method involves the oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines using molecular oxygen under visible light .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(Prop-2-yn-1-yl)-1,3-diazinan-2-one undergoes various chemical reactions, including:
Oxidation: Visible-light-induced oxidative formylation with molecular oxygen.
Cyclocondensation: Reaction with phenyl isothiocyanate to form benzimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Molecular oxygen, visible light.
Cyclocondensation: Phenyl isothiocyanate, mild conditions.
Major Products:
Oxidation: Formamides.
Cyclocondensation: Benzimidazole-2-thiones.
Scientific Research Applications
1-(Prop-2-yn-1-yl)-1,3-diazinan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Prop-2-yn-1-yl)-1,3-diazinan-2-one involves its interaction with molecular targets through its reactive functional groups. For instance, in oxidative formylation reactions, the compound acts as a photosensitizer, generating singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways . These reactive oxygen species then facilitate the formation of formamides.
Comparison with Similar Compounds
1-(Prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones: Formed through cyclocondensation reactions.
Propargyl-containing compounds: Such as 3-methyl-1-(prop-2-yn-1-yloxy)-9H-carbazole, which exhibit cytotoxic activity.
Uniqueness: 1-(Prop-2-yn-1-yl)-1,3-diazinan-2-one is unique due to its specific diazinane ring structure and the presence of a prop-2-yn-1-yl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H10N2O |
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Molecular Weight |
138.17 g/mol |
IUPAC Name |
1-prop-2-ynyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C7H10N2O/c1-2-5-9-6-3-4-8-7(9)10/h1H,3-6H2,(H,8,10) |
InChI Key |
GEKQOEQTSMDIKA-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1CCCNC1=O |
Origin of Product |
United States |
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